molecular formula C16H16N2O2 B12589076 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one CAS No. 646995-95-1

3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12589076
CAS No.: 646995-95-1
M. Wt: 268.31 g/mol
InChI Key: YIZYCPAJEAPKIP-UHFFFAOYSA-N
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Description

3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one is a synthetically designed oxindole derivative of significant interest in medicinal chemistry and drug discovery research. The oxindole core is a privileged scaffold in pharmaceutical development, known for its diverse biological activities. This compound features a 3-amino functionalization, a modification present in several biologically active classes of molecules. Specifically, 3-(aminomethylidene)oxindoles have been widely studied and shown to possess potent inhibitory effects on various kinases, including tyrosine kinases, which are critical targets in oncology research . The structural motif of a 4-methoxyphenyl group is common in compounds designed to optimize pharmacokinetic properties and receptor binding affinity. Indole and oxindole derivatives are extensively investigated for their anticancer potential, with several FDA-approved drugs such as Sunitinib and Nintedanib containing the indole scaffold . These compounds often exert their effects by targeting key proteins and enzymes involved in cancer progression, such as TRK, VEGFR, EGFR, and tubulin . Beyond oncology, indole-based molecules are also researched for their antimicrobial, antifungal, and anti-inflammatory properties, making them versatile tools for probing diverse biological pathways . This compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this high-purity chemical to explore its mechanism of action, structure-activity relationships (SAR), and potential as a lead compound in various biological assays.

Properties

CAS No.

646995-95-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-amino-3-[(4-methoxyphenyl)methyl]-1H-indol-2-one

InChI

InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)10-16(17)13-4-2-3-5-14(13)18-15(16)19/h2-9H,10,17H2,1H3,(H,18,19)

InChI Key

YIZYCPAJEAPKIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)N

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The synthesis of 3-amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-methoxyaniline with isatin under acidic conditions. The process generally follows these steps:

  • Formation of Schiff Base : The initial reaction leads to the formation of a Schiff base intermediate.
  • Reduction : This intermediate is subsequently reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the target compound.

Reaction Conditions

The reaction conditions play a crucial role in the yield and purity of the final product. Common conditions include:

  • Solvent : Dimethylformamide (DMF) or ethanol is often used as the solvent.
  • Temperature : Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • pH Control : Acidic conditions are maintained to facilitate the formation of the Schiff base.

Detailed Preparation Methods

Method A: One-Pot Synthesis

A one-pot synthesis method has been reported that simplifies the procedure by combining all reactants in a single reaction vessel:

  • Reagents : 4-methoxyaniline, isatin, and a reducing agent (e.g., sodium borohydride).
  • Procedure :
    • Mix the reagents in DMF and stir at room temperature for several hours.
    • After completion, the mixture is cooled and diluted with water.
    • The product is extracted using dichloromethane (DCM) and purified by recrystallization.

Yield : Typically ranges from 70% to 85%.

Method B: Sequential Synthesis

This method involves two distinct steps:

  • Schiff Base Formation :

    • Combine 4-methoxyaniline with isatin in ethanol under acidic conditions.
    • Stir for several hours until complete conversion is observed (monitored via TLC).
  • Reduction :

    • Add sodium borohydride to the reaction mixture and stir until reduction is complete.
    • Purify the product using flash chromatography.

Yield : Generally achieves yields above 90%.

Industrial Production Methods

In industrial settings, the production of 3-amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one may utilize continuous flow reactors to enhance efficiency:

  • Continuous Flow Reactors : These systems allow for better control over reaction parameters and can improve yield consistency.

  • Purification Techniques : Crystallization or chromatography techniques are employed for purification on a larger scale.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods discussed:

Method Steps Yield (%) Key Features
One-Pot Synthesis Single-step 70-85 Simplified procedure; lower operational complexity
Sequential Synthesis Two-step >90 Higher purity; better control over intermediates

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amino group at the 3-position undergoes nucleophilic alkylation and acylation under mild conditions. These reactions are critical for modifying biological activity or introducing functional handles for further derivatization.

Reagents/ConditionsProductsYieldReferences
Benzyl bromide, DMF, K₂CO₃N-Benzylated derivative78%
Acetyl chloride, TEA, DCMN-Acetylated product85%
Ethyl chloroformate, THF, 0°CCarbamate-functionalized analog72%

Mechanistic Notes :

  • Alkylation proceeds via an SN2\text{S}_\text{N}2 mechanism, with the amine acting as a nucleophile.

  • Acylation involves initial protonation of the acylating agent, followed by nucleophilic attack by the amino group .

Oxidation and Reduction

The indole core and substituents participate in redox reactions, altering electronic properties and stability.

Oxidation

  • KMnO₄ in acidic conditions oxidizes the indole ring to form a quinolinone structure, enhancing conjugation.

  • DDQ (Dichlorodicyanobenzoquinone) selectively oxidizes the benzylic position of the methoxyphenyl group, yielding a ketone derivative.

Reduction

  • NaBH₄/MeOH reduces the carbonyl group to a hydroxyl group, forming 3-amino-3-[(4-methoxyphenyl)methyl]indolin-2-ol.

  • H₂/Pd-C hydrogenates the indole ring to a tetrahydroindole, modifying planarity and bioactivity.

Cyclization and Condensation

The compound serves as a precursor in heterocyclic synthesis:

Reaction PartnersConditionsProductsYieldReferences
ThiobenzamidesDMF, TEA, room temperatureThiazole-fused indole derivatives70–93%
Aldehydes (e.g., formaldehyde)Rhodium acetate, EtOHSpirooxindole architectures88%

Key Insight :
Cyclization with thiobenzamides proceeds via a thioamide coupling mechanism, forming stable five-membered rings . Spirocyclic products are pharmacologically relevant due to their rigid 3D structures .

Hydrolysis and Solvolysis

The lactam (2-one) ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O) : Cleaves the lactam to form a carboxylic acid derivative.

  • Basic Hydrolysis (NaOH/EtOH) : Yields an open-chain amino acid analog, which can undergo decarboxylation at elevated temperatures.

Stability Note :
The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strong acids or bases.

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl group directs electrophiles to the para position:

ElectrophileConditionsProductsYieldReferences
Nitronium ion (HNO₃/H₂SO₄)0–5°CNitro-substituted derivative65%
Bromine (Br₂/FeBr₃)CHCl₃, 25°CBrominated methoxyphenyl analog58%

Reaction Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature (Alkylation)25–40°CMaximizes selectivity
Solvent (Acylation)Dry DCMPrevents hydrolysis
Catalyst (Cyclization)Rhodium acetateEnhances reaction rate

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of indole compounds often exhibit cytotoxic properties against various cancer cell lines.

  • Mechanism of Action : The compound has been observed to inhibit specific kinases involved in cancer progression, which may contribute to its anticancer effects. For example, studies have shown that similar indole derivatives can act as tyrosine kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival .
  • Case Studies :
    • A study demonstrated that certain derivatives of indole compounds showed significant cytotoxic activity against leukemia and breast cancer cell lines. In particular, compounds with an indole structure were reported to have lower GI50 values compared to standard chemotherapy agents .
    • Another investigation highlighted the synthesis of various indole derivatives and their evaluation against multiple cancer types, showing promising results in inhibiting tumor growth .

Antimicrobial Properties

The antimicrobial potential of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one has also been explored.

  • Mechanism : The compound's structure allows it to interact with microbial enzymes or membranes, potentially disrupting their function and leading to cell death.
  • Research Findings : Studies have reported that certain indole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. This suggests that modifications in the indole structure can enhance antimicrobial efficacy .

Neuropharmacological Applications

The neuropharmacological properties of indole derivatives have been extensively studied, particularly their effects on neurotransmitter systems.

  • Potential Uses : Compounds similar to 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one have been investigated for their anxiolytic and anticonvulsant properties. These compounds may modulate GABAergic neurotransmission, which is pivotal in anxiety and seizure disorders .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Evidence : Research has shown that certain indole-based compounds can reduce inflammation in various experimental models, indicating their potential as therapeutic agents for inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one can be achieved through several methods that allow for structural modifications to enhance its biological activity.

Synthesis MethodYieldKey Features
Eschenmoser Coupling70–97%High modularity; effective for various substitutions
Reaction with ThioamidesVariableAllows for diverse functionalization of the indole core

Mechanism of Action

The mechanism of action of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Indol-2-one Derivatives

Compound Name Substituents at 3-Position Additional Modifications Biological Activities
Target Compound 3-Amino, 4-methoxybenzyl None Not explicitly reported (inferred)
JK3-37 () (4-Methoxyanilino)methylidene Z-configuration Antiviral (HCV p7 inhibition)
3-[(3-Iodo-4-methylphenyl)amino] derivative () 3-Iodo-4-methylphenylamino Halogenated aromatic ring Potential radiopharmaceutical use
Schiff base () Phenoxy-linked imino group Extended conjugation Antimicrobial, anti-HIV
Ropinirole analog () 4-[2-(Dipropylamino)ethyl] Alkylamino side chain Dopamine agonist (neurotherapeutic)

Key Observations :

  • Electronic Effects : Halogenated derivatives (e.g., iodo in ) increase molecular weight and may enhance target binding through hydrophobic interactions .
  • Conformational Flexibility : The Z-configuration in JK3-37 () optimizes spatial orientation for antiviral activity .
  • Bioisosteric Replacements : The 4-methoxybenzyl group in the target compound may mimic tyrosine residues in enzyme active sites, similar to methoxy-substituted pharmaceuticals.

Physical Properties :

  • IR Spectroscopy: Indol-2-one derivatives typically exhibit carbonyl (C=O) stretches at 1630–1610 cm⁻¹ (). The target compound’s amino group may show NH stretches near 3300 cm⁻¹.
  • Solubility : The 4-methoxybenzyl group enhances lipophilicity compared to polar analogs like the piperazine-containing compound in .

Critical Analysis :

  • Antiviral Potential: The target compound’s 4-methoxybenzyl group mirrors JK3-37’s 4-methoxyanilino substituent, suggesting possible HCV inhibition .
  • Toxicity Modulation: highlights that substituents like methylol reduce cytotoxicity, implying the amino group in the target compound may offer a safer profile than halogenated analogs .

Biological Activity

3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one, an indole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including an indole core and a methoxyphenyl substituent, which contribute to its interaction with various biological targets. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 646995-95-1
  • IUPAC Name : 3-amino-3-[(4-methoxyphenyl)methyl]-1H-indol-2-one

The biological activity of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one is primarily attributed to its ability to interact with specific molecular targets and pathways. Research indicates that this compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical processes. For instance, it has shown potential in inhibiting cyclooxygenases (COX) and other enzymes related to inflammatory responses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example:

  • In vitro assays demonstrated that 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colorectal cancer) cells. The IC50 values ranged from 5 to 20 µM depending on the cell line tested .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • It was found to significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this indole derivative possesses antimicrobial properties:

  • It exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 40 µg/mL .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Evaluation Demonstrated significant cytotoxicity against various tumor cell lines with IC50 values indicating effectiveness .
Inflammation Model Showed reduction in inflammatory markers in vivo, supporting its potential as an anti-inflammatory agent .
Antimicrobial Testing Displayed moderate activity against bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Compound A Similar indole structureStronger anticancer activity but higher toxicity
Compound B Indole derivative with different substituentsEnhanced anti-inflammatory effects but less effective against cancer cells

Q & A

Q. What computational approaches are used to predict the binding affinity of this compound with targets like VEGFR-2?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains . Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Compare results with experimental IC50 values from kinase inhibition assays .

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